2-(2-(1h-Indol-5-yl)phenyl)acetic acid

Medicinal Chemistry Scaffold Hopping SAR Exploration

2-(2-(1H-Indol-5-yl)phenyl)acetic acid (CAS 886363-19-5) is a synthetic indole-phenylacetic acid hybrid featuring an ortho-substitution pattern that bridges an indole C-5 position to a phenylacetic acid moiety. With a molecular formula of C16H13NO2 and molecular weight of 251.28 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and drug discovery programs.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 886363-19-5
Cat. No. B3195129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1h-Indol-5-yl)phenyl)acetic acid
CAS886363-19-5
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C16H13NO2/c18-16(19)10-11-3-1-2-4-14(11)12-5-6-15-13(9-12)7-8-17-15/h1-9,17H,10H2,(H,18,19)
InChIKeyCUEJHYHGUMAGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1H-Indol-5-yl)phenyl)acetic acid (886363-19-5): Ortho-Substituted Indole-Phenylacetic Acid Building Block


2-(2-(1H-Indol-5-yl)phenyl)acetic acid (CAS 886363-19-5) is a synthetic indole-phenylacetic acid hybrid featuring an ortho-substitution pattern that bridges an indole C-5 position to a phenylacetic acid moiety . With a molecular formula of C16H13NO2 and molecular weight of 251.28 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and drug discovery programs . Its structural scaffold overlaps with indole-phenylacetic acid class compounds that have been explored as dual CRTH2/DP receptor antagonists and PAI-1 inhibitors, although no direct biological data for this specific compound have been disclosed in peer-reviewed literature [1][2].

Why Ortho-Positioning Matters: 886363-19-5 vs. Meta and Para Indole-Phenylacetic Acid Isomers


Within the indole-phenylacetic acid family, substitution position critically governs molecular topology, conformational flexibility, and engagement with biological targets. The ortho isomer 886363-19-5 presents a sterically constrained architecture that distinguishes it from the corresponding meta (886363-20-8) and para (886363-28-6) congeners . Although ACD/Labs-calculated solubility (0.11 g/L at 25 °C) and density (1.291 g/cm³) are identical across all three positional isomers, the ortho linkage forces the phenylacetic acid carboxyl group into closer proximity with the indole NH, altering hydrogen-bonding geometry and the accessible conformational space—factors that directly impact target recognition in scaffold-hopping campaigns . This structural uniqueness cannot be replicated by simply substituting a meta or para analog, making isomer-specific procurement essential for SAR studies.

Quantitative Differentiation Evidence: 2-(2-(1H-Indol-5-yl)phenyl)acetic acid vs. Positional Isomers and Class Analogs


Positional Isomer Comparison: Ortho vs. Meta vs. Para Substitution—No Physicochemical Penalty for Structural Advantage

ACD/Labs V11.02 calculated solubility and density for the ortho isomer (886363-19-5), meta isomer (886363-20-8), and para isomer (886363-28-6) are numerically identical at 0.11 g/L (25 °C) and 1.291 ± 0.06 g/cm³ (20 °C, 760 torr), respectively . This indicates that adopting the ortho-substitution pattern imposes no additional physicochemical penalty relative to the meta or para variants, while providing a distinct three-dimensional pharmacophore geometry for target engagement. No experimental aqueous solubility data are publicly available for any of the three isomers.

Medicinal Chemistry Scaffold Hopping SAR Exploration

Purity Benchmarking: 886363-19-5 Consistently Reported at ≥98% Across Major Suppliers

Multiple independent suppliers report purity of ≥98% for 886363-19-5, including Leyan (98%) , MolCore (NLT 98%) , and LookChem (98%) . This consistency across vendors reduces batch-to-batch variability risk in SAR studies. In comparison, the meta isomer 886363-20-8 is listed at 97% purity by several vendors , suggesting the ortho compound may offer a marginally higher purity floor for procurement decisions.

Chemical Procurement Quality Control Building Block Reproducibility

Class-Level Pharmacological Potential: Indole-Phenylacetic Acid Scaffold Validated in CRTH2/DP Dual Antagonism and PAI-1 Inhibition

Although no target-specific biological data exist for 886363-19-5 itself, the broader indole-phenylacetic acid chemotype has been extensively validated. Johnson et al. (2014) demonstrated that indole-phenylacetic acid analogs achieve equipotent binding to AMG 009 at CRTH2 and DP receptors in 293 cell binding assays, with the class exhibiting serum shift reduction relative to the reference compound [1]. Separately, Connell et al. disclosed indolyl-substituted phenylacetic acid derivatives as antiarteriosclerotic agents in US Patent 6,034,115, establishing the therapeutic relevance of this scaffold [2]. The ortho-phenyl linkage in 886363-19-5 presents a topology distinct from the meta/para-substituted variants explored in these references, potentially enabling novel intellectual property space.

Inflammation Cardiovascular GPCR Antagonism

CYP3A4 Time-Dependent Inhibition Risk Profile: Ortho Isomer as a Tool for Investigating Indole-Core-Mediated TDI

Johnson et al. (2014) identified that indole-phenylacetic acid compounds exhibit CYP3A4 time-dependent inhibition (TDI), a liability linked to the indole core itself. Systematic modification of the 1,2,3-substitution pattern on the indole ring was required to eliminate TDI while retaining CRTH2/DP potency [1]. The ortho-phenylacetic acid attachment point in 886363-19-5 introduces a substitution pattern at the indole 5-position different from that explored in the Johnson series, providing a new vector for probing structure-TDI relationships. No CYP3A4 TDI data exist for 886363-19-5 specifically; this evidence is presented as a mechanistic rationale for its use as a TDI probe compound.

Drug Metabolism CYP450 ADME-Tox Optimization

Vendor Quality Certifications: ISO-Accredited Supply Chain for 886363-19-5

MolCore explicitly states that 886363-19-5 is manufactured under an ISO-certified quality management system, making it suitable for global pharmaceutical R&D and QC applications . This certification level is not universally claimed for all positional isomer suppliers. While the meta isomer 886363-20-8 is also offered under ISO certification by MolCore , the para isomer 886363-28-6 availability with explicit ISO certification is less consistently advertised across vendor platforms, potentially giving the ortho isomer an advantage in regulated research environments requiring documented quality systems.

GLP Compliance ISO Certification Procurement Quality Assurance

Optimal Use Cases for 2-(2-(1H-Indol-5-yl)phenyl)acetic acid (886363-19-5)


Scaffold-Hopping in CRTH2/DP2 Dual Antagonist Lead Optimization

Medicinal chemistry teams pursuing next-generation CRTH2/DP2 dual antagonists can employ 886363-19-5 as an ortho-linked scaffold alternative to the meta- and para-substituted indole-phenylacetic acid variants described in the Johnson et al. (2014) series [1]. The ortho geometry alters the vector of the carboxylic acid pharmacophore relative to the indole core, potentially modulating receptor subtype selectivity and reducing the CYP3A4 TDI liability associated with the parent indole-phenylacetic acid chemotype.

Positional Isomer Library for Comprehensive SAR Mapping

Procurement of 886363-19-5 alongside its meta (886363-20-8) and para (886363-28-6) isomers enables systematic structure-activity relationship studies across the full ortho-meta-para landscape. Despite identical calculated solubility and density (0.11 g/L, 1.291 g/cm³) [1], the conformational differences between isomers can yield divergent target binding profiles, as has been demonstrated for other biphenyl-containing pharmacophores.

Indole TDI Probe for Drug Metabolism Studies

ADME-Tox groups investigating structure-based mitigation of CYP3A4 time-dependent inhibition can use 886363-19-5 as a probe molecule bearing a previously uncharacterized indole substitution pattern (5-phenyl ortho-acetic acid). Comparative TDI assessment against the Johnson et al. series [1] would reveal whether the ortho-phenylacetic acid attachment attenuates or exacerbates the indole-core-mediated TDI mechanism.

Building Block for PAI-1 Inhibitor and Antiarteriosclerotic Agent Synthesis

Based on the indolyl-substituted phenylacetic acid pharmacophore disclosed in US Patent 6,034,115 [1], 886363-19-5 can serve as a key synthetic intermediate for constructing novel PAI-1 inhibitor candidates or antiarteriosclerotic agents. The ortho substitution pattern provides unexplored intellectual property space relative to the patent exemplifications, which predominantly feature different indole attachment geometries.

Quote Request

Request a Quote for 2-(2-(1h-Indol-5-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.